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molecular formula C16H16O3S B022875 Methyl 2-benzhydrylsulfinylacetate CAS No. 63547-25-1

Methyl 2-benzhydrylsulfinylacetate

Cat. No. B022875
M. Wt: 288.4 g/mol
InChI Key: JFMZFATUMFWKEA-UHFFFAOYSA-N
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Patent
US04927855

Procedure details

A suspension of 16.45 g (0.06 mol) of (-)-benzhydrylsulfinylacetic acid in 300 ml of water is treated at 20° C. with 16.8 g (0.2 mol) of sodium bicarbonate and 18.8 ml (0.21 mol) of methyls sulfate, with stirring, the mixture is stirred for 16 to 18 hours at 20° C. and filtered and the material on the filter is washed with water and dried to give methyl (-)-benzhydrylsulfinylacetate with a yield of 85%.
Quantity
16.45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([S:14]([CH2:16][C:17]([OH:19])=[O:18])=[O:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20](=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O>O>[CH:1]([S:14]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[O:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 16 to 18 hours at 20° C.
Duration
17 (± 1) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the material on the filter is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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